molecular formula C34H54O12 B3045527 Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate CAS No. 109348-76-7

Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate

Cat. No.: B3045527
CAS No.: 109348-76-7
M. Wt: 654.8 g/mol
InChI Key: JTWSBUNROSSJFR-UHFFFAOYSA-N
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Description

Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate: is an organic compound with the molecular formula C34H54O12 and a molecular weight of 654.8 g/mol . This compound is a derivative of benzene-1,2,4,5-tetracarboxylate, where each carboxyl group is esterified with 2-butoxyethyl groups. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate typically involves the esterification of benzene-1,2,4,5-tetracarboxylic acid with 2-butoxyethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

C6H2(COOH)4+4HOCH2CH2OC4H9C6H2(COOCH2CH2OC4H9)4+4H2O\text{C}_6\text{H}_2(\text{COOH})_4 + 4 \text{HOCH}_2\text{CH}_2\text{OC}_4\text{H}_9 \rightarrow \text{C}_6\text{H}_2(\text{COOCH}_2\text{CH}_2\text{OC}_4\text{H}_9)_4 + 4 \text{H}_2\text{O} C6​H2​(COOH)4​+4HOCH2​CH2​OC4​H9​→C6​H2​(COOCH2​CH2​OC4​H9​)4​+4H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions:

    Ester Hydrolysis: Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate can undergo hydrolysis in the presence of strong acids or bases to yield benzene-1,2,4,5-tetracarboxylic acid and 2-butoxyethanol.

    Oxidation: The compound can be oxidized under harsh conditions to produce benzene-1,2,4,5-tetracarboxylic acid.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

    Hydrolysis: Benzene-1,2,4,5-tetracarboxylic acid and 2-butoxyethanol.

    Oxidation: Benzene-1,2,4,5-tetracarboxylic acid.

    Substitution: Various substituted benzene-1,2,4,5-tetracarboxylates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a plasticizer in the production of polymers to enhance flexibility and durability.
  • Employed as an intermediate in the synthesis of other complex organic compounds.

Biology:

  • Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Medicine:

  • Explored for its potential as a pharmaceutical excipient in the formulation of medications.

Industry:

  • Utilized in the manufacture of coatings, adhesives, and sealants to improve their mechanical properties.

Mechanism of Action

The mechanism of action of Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate is primarily related to its ability to interact with other molecules through ester linkages. The ester groups can undergo hydrolysis, releasing the parent acid and alcohol, which can then participate in various biochemical pathways. The compound’s molecular targets and pathways are still under investigation, but its interactions with cellular membranes and proteins are of particular interest.

Comparison with Similar Compounds

  • Tetrakis(2-ethylhexyl) benzene-1,2,4,5-tetracarboxylate
  • Tetrakis(2-methoxyethyl) benzene-1,2,4,5-tetracarboxylate
  • Tetrakis(2-propoxyethyl) benzene-1,2,4,5-tetracarboxylate

Comparison:

  • Tetrakis(2-ethylhexyl) benzene-1,2,4,5-tetracarboxylate is similar in structure but has longer alkyl chains, which may affect its solubility and plasticizing properties .
  • Tetrakis(2-methoxyethyl) benzene-1,2,4,5-tetracarboxylate has shorter alkyl chains and may exhibit different reactivity and solubility characteristics.
  • Tetrakis(2-propoxyethyl) benzene-1,2,4,5-tetracarboxylate has intermediate alkyl chain length and may have properties that are a balance between the other two compounds.

Uniqueness: Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate is unique due to its specific alkyl chain length, which provides a balance between flexibility and stability, making it suitable for a wide range of applications in various fields.

Properties

IUPAC Name

tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54O12/c1-5-9-13-39-17-21-43-31(35)27-25-29(33(37)45-23-19-41-15-11-7-3)30(34(38)46-24-20-42-16-12-8-4)26-28(27)32(36)44-22-18-40-14-10-6-2/h25-26H,5-24H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWSBUNROSSJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC(=O)C1=CC(=C(C=C1C(=O)OCCOCCCC)C(=O)OCCOCCCC)C(=O)OCCOCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561028
Record name Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109348-76-7
Record name Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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